molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No. B184417
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Patent
US07626020B2

Procedure details

A solution of methyllithium (8% w/w in diethoxymethane) (65 ml) was added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (40 g) in tetrahydrofuran (THF) (415 ml) at −65° C. After an hour a solution of n-butyllithium (2.5M in hexanes) (78 ml) was then added at −65° C. After an hour, triisopropylborate (90 ml)) was then added maintaining the reaction mixture at −65° C. The reaction mixture was held at −65° C. for an hour and then warmed to −20° C. and drowned out into a mixture of acetic acid (28 ml) in water (222 ml). The resultant solid was isolated, washed with THF and water, and dried to yield the title compound (28.96 g@ 95.1% w/w, 82%); 400 MHz NMR Spectrum: (DMSOd6) 8.00 (s, 4H), 8.31 (s, 2H), 9.35 (s, 1H); Mass Spectrum MH+ 191.0628 (calc. using 11-B) Found 191.0633.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
222 mL
Type
solvent
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C[Li].Br[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][CH:12]=[N:13][N:14]=2)=[CH:6][CH:5]=1.C([Li])CCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>O1CCCC1.O.C(O)(=O)C>[O:11]1[CH:12]=[N:13][N:14]=[C:10]1[C:7]1[CH:8]=[CH:9][C:4]([B:24]([OH:25])[OH:23])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC=NN1
Name
Quantity
415 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
222 mL
Type
solvent
Smiles
O
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an hour
WAIT
Type
WAIT
Details
The reaction mixture was held at −65° C. for an hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −20° C.
CUSTOM
Type
CUSTOM
Details
The resultant solid was isolated
WASH
Type
WASH
Details
washed with THF and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.96 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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